
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate
Vue d'ensemble
Description
“2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate” is a chemical compound with the empirical formula C10H11BrINO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound isCC(C)(C)OC(=O)Oc1cc(I)cnc1Br . This notation provides a way to represent the structure of the compound in text format.
Applications De Recherche Scientifique
Catalysts for Water Oxidation
One significant application of compounds related to 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is in the development of catalysts for water oxidation. Researchers have prepared and characterized a family of mononuclear Ru(II) complexes, where the introduction of sterically hindering groups, similar to the tert-butyl group in the chemical , sometimes improves catalyst activity. This activity is crucial for understanding and improving the efficiency of water oxidation processes, which are fundamental in artificial photosynthesis and energy storage technologies (Nattawut Kaveevivitchai et al., 2012).
Synthesis of Metal-complexing Molecular Rods
Another application is in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. The process involves Stille coupling and zincation steps, where the use of tert-butyl groups could potentially improve the reactivity or stability of intermediates, akin to modifications seen in related chemical syntheses (P. Schwab et al., 2002).
CO2 Reduction to Formate
In the field of carbon dioxide reduction, an iron(III) chloride compound of a related ligand has shown the capability to mediate the reductive disproportionation of CO2 to formate and other products under specific conditions. The addition of bulky groups, similar to tert-butyl, affects the catalytic activity and product distribution, highlighting the role of steric factors in the efficiency of CO2 conversion processes (A. W. Nichols et al., 2018).
Synthesis of Lamellarin Alkaloids
Direct metal–halogen exchange reactions involving 2-bromopyrrole carbonate derivatives, followed by intramolecular lactonization, have been used to synthesize lamellarins. These reactions underscore the importance of halogen-containing precursors and their carbonate derivatives, like 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate, in constructing complex organic molecules with potential biological activity (P. Ploypradith et al., 2003).
Propriétés
IUPAC Name |
(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKGHFAKXJOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



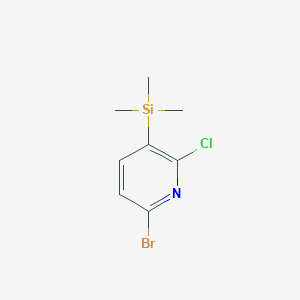
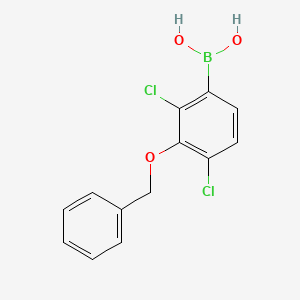
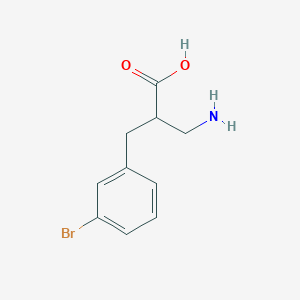
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
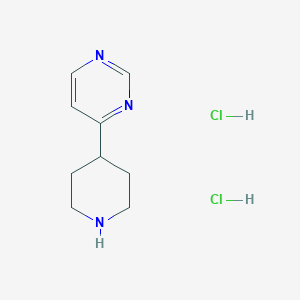
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
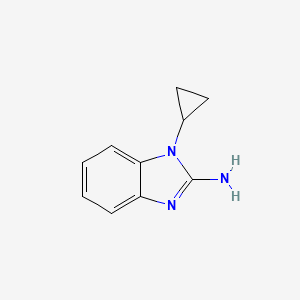
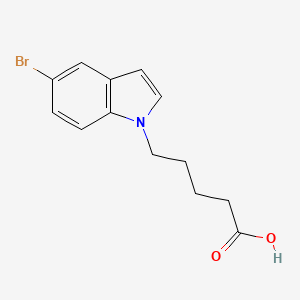
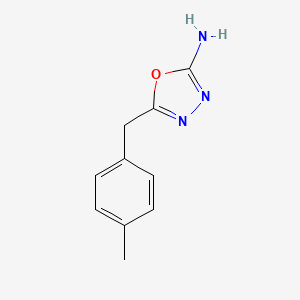
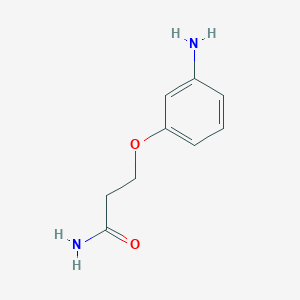
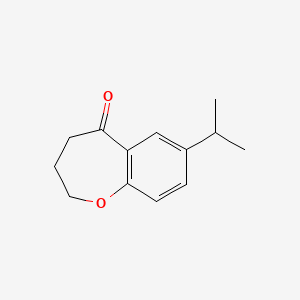
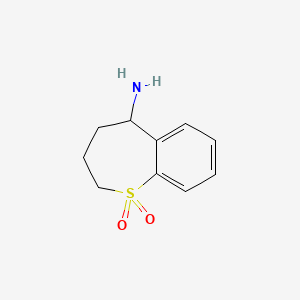
![[1-(2-Aminophenyl)piperidin-4-yl]methanol](/img/structure/B1521705.png)
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)